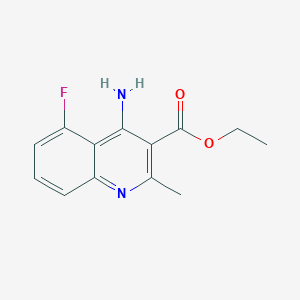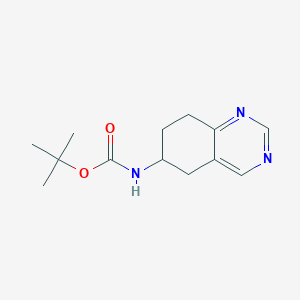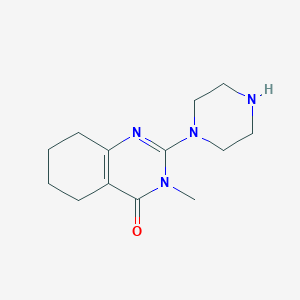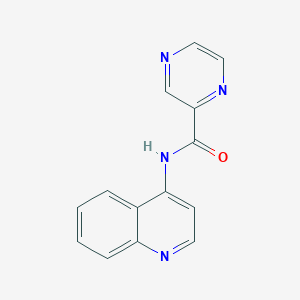
3-Bromo-2-((trimethylsilyl)ethynyl)pyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Bromo-2-((trimethylsilyl)ethynyl)pyridine is a chemical compound with the molecular formula C10H12BrNSi. It is a derivative of pyridine, a basic heterocyclic organic compound. The presence of a bromine atom and a trimethylsilyl-ethynyl group attached to the pyridine ring makes this compound unique and valuable in various chemical reactions and applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-2-((trimethylsilyl)ethynyl)pyridine typically involves the bromination of 2-((trimethylsilyl)ethynyl)pyridine. One common method is the use of N-bromosuccinimide (NBS) as the brominating agent in the presence of a catalyst such as azobisisobutyronitrile (AIBN). The reaction is usually carried out in an organic solvent like dichloromethane at room temperature .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using continuous flow reactors, and ensuring high purity and yield through advanced purification techniques.
化学反応の分析
Types of Reactions
3-Bromo-2-((trimethylsilyl)ethynyl)pyridine undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Coupling Reactions: The compound is often used in Suzuki-Miyaura coupling reactions, where it reacts with boronic acids in the presence of a palladium catalyst to form carbon-carbon bonds.
Reduction Reactions: The bromine atom can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
N-Bromosuccinimide (NBS): Used for bromination reactions.
Palladium Catalysts: Used in coupling reactions.
Lithium Aluminum Hydride (LiAlH4): Used in reduction reactions.
Major Products Formed
Substituted Pyridines: Formed through substitution reactions.
Biaryl Compounds: Formed through Suzuki-Miyaura coupling reactions.
Reduced Pyridines: Formed through reduction reactions.
科学的研究の応用
3-Bromo-2-((trimethylsilyl)ethynyl)pyridine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the development of biologically active molecules, such as pharmaceuticals.
Medicine: It serves as an intermediate in the synthesis of drugs and other therapeutic agents.
Industry: The compound is used in the production of advanced materials and specialty chemicals.
作用機序
The mechanism of action of 3-Bromo-2-((trimethylsilyl)ethynyl)pyridine largely depends on the specific reactions it undergoes. In coupling reactions, the palladium catalyst facilitates the formation of carbon-carbon bonds by coordinating with the bromine atom and the trimethylsilyl-ethynyl group. This coordination activates the compound for subsequent reactions with boronic acids or other coupling partners .
類似化合物との比較
Similar Compounds
- 5-Bromo-3-((trimethylsilyl)ethynyl)pyridin-2-amine
- 3-Bromo-5-((trimethylsilyl)ethynyl)benzenesulfonyl fluoride
- 2-((Trimethylsilyl)ethynyl)pyridine
Uniqueness
3-Bromo-2-((trimethylsilyl)ethynyl)pyridine is unique due to the specific positioning of the bromine atom and the trimethylsilyl-ethynyl group on the pyridine ring. This unique structure allows it to participate in a variety of chemical reactions, making it a versatile intermediate in organic synthesis .
特性
分子式 |
C10H12BrNSi |
|---|---|
分子量 |
254.20 g/mol |
IUPAC名 |
2-(3-bromopyridin-2-yl)ethynyl-trimethylsilane |
InChI |
InChI=1S/C10H12BrNSi/c1-13(2,3)8-6-10-9(11)5-4-7-12-10/h4-5,7H,1-3H3 |
InChIキー |
RTCUFWFLWAXHGH-UHFFFAOYSA-N |
正規SMILES |
C[Si](C)(C)C#CC1=C(C=CC=N1)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


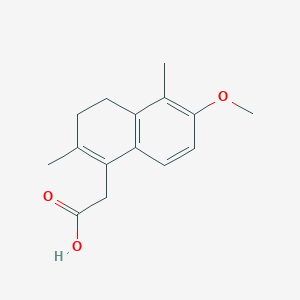
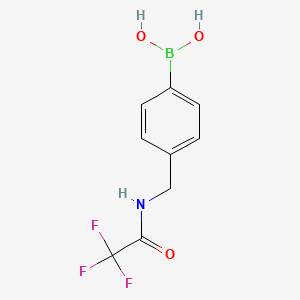
![(2S)-1-(tert-Butoxycarbonyl)-1,2,3,3a,4,6a-hexahydrocyclopenta[b]pyrrole-2-carboxylic acid](/img/structure/B15066467.png)
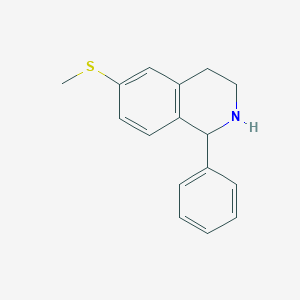


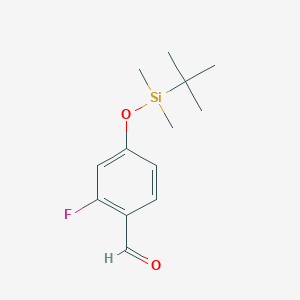
![9-Hydroxy-8-methoxy-1,3,4,6,11,11a-hexahydro-2h-pyrido[1,2-b]isoquinolin-2-one](/img/structure/B15066493.png)
